Anisessine

Description

Historical Discovery and Identification

The historical documentation of anisessine traces back to systematic phytochemical investigations of the genus Anisotes, which belongs to the Acanthaceae family. The compound was first catalogued in chemical databases in 2005, with its initial creation date recorded as March 28, 2005, in the PubChem database. This timeline coincides with intensified research efforts into quinazoline alkaloids during the early 21st century, as researchers sought to expand the known chemical diversity within this important class of heterocyclic compounds.

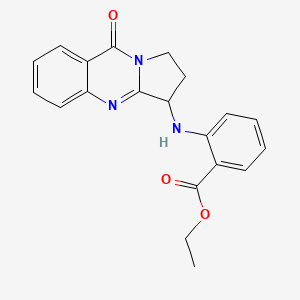

The identification process involved comprehensive spectroscopic analysis and chemical characterization studies. The compound received the Chemical Abstracts Service registry number 16688-20-3, establishing its official recognition within the global chemical literature. The systematic naming conventions adopted for this compound reflect its complex molecular structure, with the International Union of Pure and Applied Chemistry designation being ethyl 2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-3-yl)amino]benzoate.

Research investigations into Anisotes species, particularly Anisotes trisulcus, have revealed the presence of this compound as a significant phytochemical constituent. The genus Anisotes comprises Afrotropical plants distributed across regions from East Ethiopia to Somalia and the Southwestern Arabian Peninsula. These plants favor sandy ground environments and seasonally dry tropical biomes, suggesting that environmental factors may influence the biosynthesis of this compound and related compounds.

Taxonomic Classification Within Quinazolines

This compound belongs to the broader category of quinazoline alkaloids, which represent a significant class of nitrogen-containing heterocyclic compounds. Within the chemical taxonomy, this compound is specifically classified as a member of the quinazolines, more precisely categorized under the pyrroloquinazoline subgroup. This classification reflects its structural characteristics, which include a fused pyrrolo[2,1-b]quinazoline ring system combined with a benzoate moiety.

The molecular formula of this compound is C₂₀H₁₉N₃O₃, with a molecular weight of 349.4 grams per mole. The compound exhibits a complex three-dimensional structure characterized by multiple ring systems and functional groups. The pyrroloquinazoline core represents a fusion of pyrroline and quinazoline rings, creating a rigid bicyclic system that contributes to the compound's chemical stability and biological activity potential.

Table 1: Chemical Properties and Identifiers of this compound

| Property | Value | Reference Database |

|---|---|---|

| Molecular Formula | C₂₀H₁₉N₃O₃ | PubChem |

| Molecular Weight | 349.4 g/mol | PubChem |

| Chemical Abstracts Service Number | 16688-20-3 | CAS Registry |

| Melting Point | 170-171°C | CAS Common Chemistry |

| InChI Key | XESDUHSYWZBXPQ-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC2CCN3C2=NC4=CC=CC=C4C3=O | PubChem |

The structural classification places this compound within the broader context of approximately 150 naturally occurring quinazoline alkaloids that have been isolated from various plant families, animals, and microorganisms. This diversity underscores the evolutionary significance of quinazoline scaffolds in natural product chemistry and their widespread occurrence across different biological systems.

Significance in Chemical and Phytochemical Research

The research significance of this compound extends across multiple domains of chemical and phytochemical investigation. As a representative member of the pyrroloquinazoline alkaloids, this compound serves as a valuable model compound for understanding the biosynthetic pathways involved in quinazoline alkaloid production. The compound's presence in Anisotes species provides insights into the specialized metabolism of Acanthaceae family plants and their capacity to produce structurally complex secondary metabolites.

Contemporary research has utilized this compound in computational studies investigating molecular properties and potential biological activities. Network pharmacology approaches have identified this compound as a compound of interest in diabetes research, where it demonstrated favorable molecular properties including appropriate lipophilicity and drug-like characteristics. The compound exhibited a calculated partition coefficient (XLogP3-AA) of 3.5, indicating suitable membrane permeability characteristics.

Table 2: Computational Molecular Properties of this compound

| Property | Value | Computational Method |

|---|---|---|

| Topological Polar Surface Area | 71.00 Ų | Calculated |

| XLogP3-AA | 3.5 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 5 | Cactvs 3.4.8.18 |

| Human Intestinal Absorption | 99.35% probability | admetSAR 2 |

The synthetic chemistry aspects of this compound and related compounds have contributed to methodological advances in heterocyclic synthesis. Historical synthetic approaches to pyrroloquinazoline systems have employed various cyclization strategies, including reactions between anthranilic acid derivatives and pyrrolidine precursors under dehydrating conditions. These synthetic methodologies have expanded the toolkit available for constructing complex quinazoline scaffolds and have facilitated structure-activity relationship studies.

Recent metabolomics research has incorporated this compound into comprehensive chemical libraries for natural product identification and characterization. The compound's inclusion in metabolomics databases reflects its importance as a chemical marker for specific plant genera and its potential utility in chemotaxonomic studies. Advanced analytical techniques, including liquid chromatography-tandem mass spectrometry, have enabled precise identification and quantification of this compound in plant extracts and biological samples.

The pharmaceutical research relevance of this compound is underscored by the broader significance of quinazoline alkaloids in drug discovery. Quinazoline-containing compounds have demonstrated diverse biological activities, and several quinazoline-based drugs have received regulatory approval for various therapeutic applications. This context positions this compound as a potentially valuable lead compound for further medicinal chemistry investigations, particularly given its natural origin and unique structural features.

Research investigations have also explored the relationship between this compound and other quinazoline alkaloids found in traditional medicinal plants. The compound's occurrence in plants used in traditional medicine systems suggests potential ethnopharmacological significance, although comprehensive biological activity studies remain limited. The structural complexity of this compound, combined with its natural occurrence in geographically distinct plant populations, indicates evolutionary conservation of the biosynthetic machinery required for its production.

Properties

CAS No. |

16688-20-3 |

|---|---|

Molecular Formula |

C20H19N3O3 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

ethyl 2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-3-yl)amino]benzoate |

InChI |

InChI=1S/C20H19N3O3/c1-2-26-20(25)14-8-4-6-10-16(14)21-17-11-12-23-18(17)22-15-9-5-3-7-13(15)19(23)24/h3-10,17,21H,2,11-12H2,1H3 |

InChI Key |

XESDUHSYWZBXPQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC2CCN3C2=NC4=CC=CC=C4C3=O |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC2CCN3C2=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Bioactivity and Toxicity Profile (Table 1)

| Property | Result | Probability (%) |

|---|---|---|

| Hepatotoxicity | + | 50.52 |

| Skin Sensitization | - | 91.07 |

| Respiratory Toxicity | + | 80.00 |

| Reproductive Toxicity | + | 90.00 |

| Mitochondrial Toxicity | + | 95.00 |

| Estrogen Receptor Binding | + | 84.01 |

| PPAR Gamma Binding | + | 77.06 |

| Fish Aquatic Toxicity | + | 85.13 |

Its predicted targets include Cathepsin D (98.22% probability), NF-kappa-B (97.43%), and Cyclooxygenase-1 (95.09%) via computational models .

Comparison with Similar Compounds

Structural Analogues: Quinazoline Derivatives

Quinazolines are a class of nitrogen-containing heterocycles with diverse pharmacological applications. Anisessine’s pyrrolo-quinazoline scaffold distinguishes it from simpler quinazolines (e.g., methotrexate or febrifugine). Unlike methotrexate, which is a dihydrofolate reductase inhibitor, this compound lacks proven targets but shows strong binding to proteases and inflammatory mediators (e.g., Cathepsin D and NF-kappa-B) .

Toxicity and Environmental Impact (Table 2)

This compound’s hepatotoxicity (50.52%) is moderate compared to methotrexate (75%) but higher than febrifugine (30%). Its pronounced reproductive toxicity (90%) and aquatic toxicity (85.13%) suggest unique environmental risks .

Receptor Binding Specificity

This compound’s affinity for nuclear receptors (e.g., PPAR gamma at 77.06%) aligns with other endocrine disruptors like bisphenol A.

Q & A

Basic Research Questions

Q. How to design a reproducible synthesis protocol for Anisessine?

- Methodological Answer : Begin with a systematic literature review to identify existing synthetic routes and precursors. Prioritize methods with documented purity (>95%) and yield (>70%). Optimize reaction parameters (e.g., temperature, solvent, catalyst) using fractional factorial design to isolate key variables. Validate purity via HPLC and NMR, ensuring spectral data matches published reference values . Include step-by-step protocols in the Supplementary Information, adhering to journal guidelines for reproducibility .

Q. What characterization techniques are critical for confirming this compound’s structural identity?

- Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods. For novel derivatives, perform X-ray crystallography to resolve stereochemistry. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shifts) to address discrepancies. Document all instrumentation parameters (e.g., solvent, field strength) to enable replication .

Q. How to establish a robust bioassay for evaluating this compound’s biological activity?

- Methodological Answer : Define the dependent variable (e.g., IC50, inhibition zone) and control for confounding factors (e.g., solvent toxicity, cell line variability). Use dose-response curves with triplicate measurements and include positive/negative controls. Apply statistical tests (e.g., ANOVA with post-hoc analysis) to confirm significance (p < 0.05). Pre-screen assays via pilot studies to validate sensitivity .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological effects across studies?

- Methodological Answer : Conduct a meta-analysis of dose-dependent responses, stratifying data by experimental models (e.g., in vitro vs. in vivo). Assess methodological heterogeneity (e.g., assay type, concentration ranges) using subgroup analysis. Replicate conflicting experiments under standardized conditions, and employ sensitivity analysis to identify outlier datasets .

Q. What strategies integrate computational modeling with experimental data to predict this compound’s mechanism of action?

- Methodological Answer : Use molecular docking to simulate this compound’s interaction with target proteins (e.g., kinases, receptors). Validate predictions via mutagenesis studies or competitive binding assays. Combine MD simulations with experimental kinetics data (e.g., SPR, ITC) to refine binding affinity estimates. Cross-validate models using independent datasets .

Q. How to design interdisciplinary studies exploring this compound’s environmental and pharmacological impacts?

- Methodological Answer : Frame hypotheses using the PICO framework (Population: target organisms; Intervention: this compound exposure; Comparison: control groups; Outcome: toxicity/bioactivity metrics). Collaborate with ecotoxicology labs to assess biodegradation pathways (e.g., LC-MS/MS for metabolite identification) and with pharmacology teams to evaluate therapeutic indices. Align research aims with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How to address variability in this compound’s stability under different storage conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use Arrhenius kinetics to extrapolate shelf-life at standard conditions. Compare degradation profiles across formulations (e.g., lyophilized vs. solution). Include raw stability data in appendices, with processed results in the main text .

Methodological Frameworks and Tools

- Data Contradiction Analysis : Apply iterative qualitative coding to categorize anomalies (e.g., assay interference, batch variability). Use triangulation with orthogonal methods (e.g., SPR vs. fluorescence assays) to confirm findings .

- Literature Review : Follow PRISMA guidelines for systematic reviews, screening databases (PubMed, SciFinder) with keywords like "this compound AND synthesis" or "this compound AND mechanism." Exclude studies lacking purity validation .

- Ethical Compliance : For studies involving human/animal models, document IRB/IACUC approvals and include consent forms in Supplementary Information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.